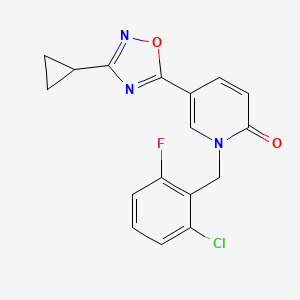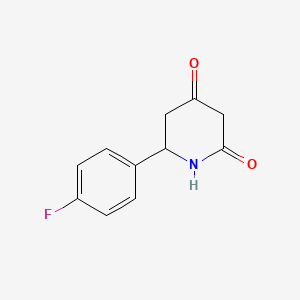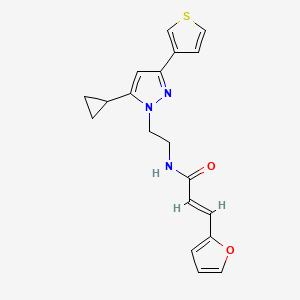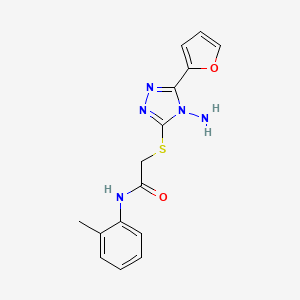
1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+, including cellular metabolism and aging processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, a crucial coenzyme in redox reactions. The increased availability of NAD+ can then influence various downstream effects, such as enhancing cellular metabolism, promoting DNA repair, and modulating aging processes .
Pharmacokinetics
This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its bioavailability .
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ production can have several molecular and cellular effects. These include enhanced cellular metabolism, promotion of DNA repair mechanisms, and modulation of aging processes . The exact effects would depend on the specific cellular context and the status of other interacting pathways.
生化学分析
Biochemical Properties
The compound 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea interacts with the enzyme NAMPT, which catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction enhances the activity of NAMPT, thereby influencing various biochemical reactions .
Cellular Effects
The activation of NAMPT by this compound has profound effects on cellular processes. NAD+, the product of the reaction catalyzed by NAMPT, is involved in numerous cellular functions, including metabolism and aging . Therefore, the activation of NAMPT by this compound can influence these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with NAMPT. This compound binds to NAMPT, enhancing its activity and leading to increased production of NAD+ . This can result in changes in gene expression and other cellular processes due to the pivotal role of NAD+ .
Metabolic Pathways
This compound is involved in the NAD+ salvage pathway through its activation of NAMPT . This could potentially affect metabolic flux or metabolite levels, given the central role of NAD+ in metabolism .
特性
IUPAC Name |
1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-24-18(10-12-23-24)17-8-7-16(13-21-17)14-22-19(25)20-11-9-15-5-3-2-4-6-15/h2-8,10,12-13H,9,11,14H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKKQXFBSGAXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2849352.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2849360.png)


![1-[4-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2849363.png)

![8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2849367.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)


